[1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea
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Overview
Description
[1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea: is a synthetic organic compound with a complex structure that includes an imidazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of 1,4-diaminobutane.
Coupling Reactions: The imidazole and pyrrolidine rings are then coupled with a phenyl group through a series of reactions involving halogenation and nucleophilic substitution.
Urea Formation: The final step involves the reaction of the intermediate compound with isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of [1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or catalysis. The pyrrolidine ring may interact with biological receptors, influencing signal transduction pathways. The urea group can form hydrogen bonds, stabilizing interactions with proteins or nucleic acids.
Comparison with Similar Compounds
- [1-(1H-Imidazol-2-yl)-3-phenylpropan-2-yl]urea
- [1-(Pyrrolidin-1-yl)-3-phenylpropan-2-yl]urea
- [1-(1-Methylimidazol-2-yl)-3-phenylpropan-2-yl]urea
Uniqueness:
- Structural Complexity: The combination of imidazole, pyrrolidine, and phenyl groups in a single molecule provides unique chemical and biological properties.
- Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile for multiple applications.
- Biological Activity: The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Properties
IUPAC Name |
[1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-10-8-20-16(22)14-7-9-23(12-14)17(24)15(21-18(19)25)11-13-5-3-2-4-6-13/h2-6,8,10,14-15H,7,9,11-12H2,1H3,(H3,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHCQZDAWHXPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(C2)C(=O)C(CC3=CC=CC=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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